N-(2,4-difluorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(2,4-difluorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19F2N5O2S and its molecular weight is 455.48. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
The synthesis of various chemical compounds, including N-acetamide derivatives, showcases the versatile applications of the acetamide moiety in producing pharmaceutical and natural products. The use of p-methoxybenzyl N-acetylcarbamate potassium salt and its analogs demonstrates the potential for creating substituted products with therapeutic properties (Sakai et al., 2022).
Pharmacological Applications
In pharmacology, derivatives related to this compound have been synthesized and investigated for various biological activities. Notably, some compounds derived from a similar structure have shown significant lipase and α-glucosidase inhibition, indicating potential for treating diseases associated with these enzymes (Bekircan et al., 2015). Additionally, rhodanine-3-acetic acid derivatives exhibited antimicrobial activity against a range of pathogens, underscoring the compound's potential in developing new antimicrobial agents (Krátký et al., 2017).
Material Science Applications
The compound's derivatives have also found applications in material science, such as in the development of polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for creating PMMA hybrid networks. This highlights the compound's utility in enhancing the thermal stability and robustness of polymer/filler networks (Batibay et al., 2020).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O2S/c1-31-17-7-4-15(5-8-17)12-20-26-27-22(29(20)28-10-2-3-11-28)32-14-21(30)25-19-9-6-16(23)13-18(19)24/h2-11,13H,12,14H2,1H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOVMFQBFXFANL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.